

(R)-Minzasolmin: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

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Compound of Interest

Compound Name: (S)-Minzasolmin

Cat. No.: B12382565

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Introduction

(R)-Minzasolmin (also known as UCB0599) is an investigational small molecule that has been evaluated for the treatment of Parkinson's disease. It was developed as a potential disease-modifying therapy by targeting the misfolding and aggregation of α -synuclein, a pathological hallmark of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple-system atrophy.^{[1][2]} This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of (R)-Minzasolmin. It is important to note that while the user's query specified "**(S)-Minzasolmin**," the biologically active enantiomer that has been the subject of extensive research and clinical development is the (R)-enantiomer.^{[1][3]} Therefore, this guide will focus on the (R)-enantiomer, which is the purified form of the racemic mixture NPT200-11.^[1]

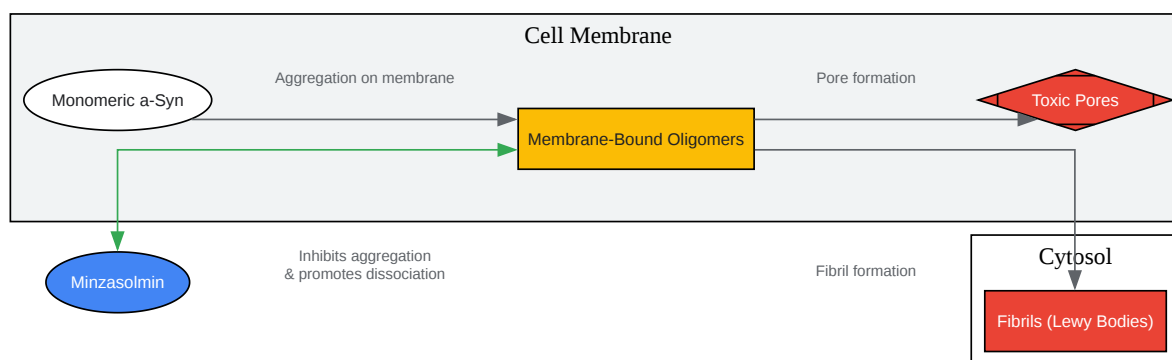
Discovery and Development

(R)-Minzasolmin was discovered at Neuropore Therapies and subsequently licensed to UCB for further development, with Novartis later joining as a co-development partner. It is a second-generation compound optimized for oral bioavailability and brain penetration. Preclinical studies demonstrated its potential to reduce α -synuclein pathology and improve motor function in animal models of Parkinson's disease. (R)-Minzasolmin progressed to Phase 1 and Phase 2 clinical trials. The Phase 2 ORCHESTRA study, however, did not meet its primary and

secondary clinical endpoints, which led to the discontinuation of its development for Parkinson's disease.

Mechanism of Action

(R)-Minzasolmin is an α -synuclein aggregation inhibitor. Its proposed mechanism of action involves the disruption of the initial steps of α -synuclein misfolding at the lipid membrane. It is believed to interact with membrane-bound oligomeric forms of α -synuclein, preventing their conversion into toxic, β -sheet-rich structures that form fibrils and Lewy bodies. This interaction is thought to return the protein to its soluble, monomeric form, thereby interfering with fibril growth and the formation of toxic pores in cellular membranes.



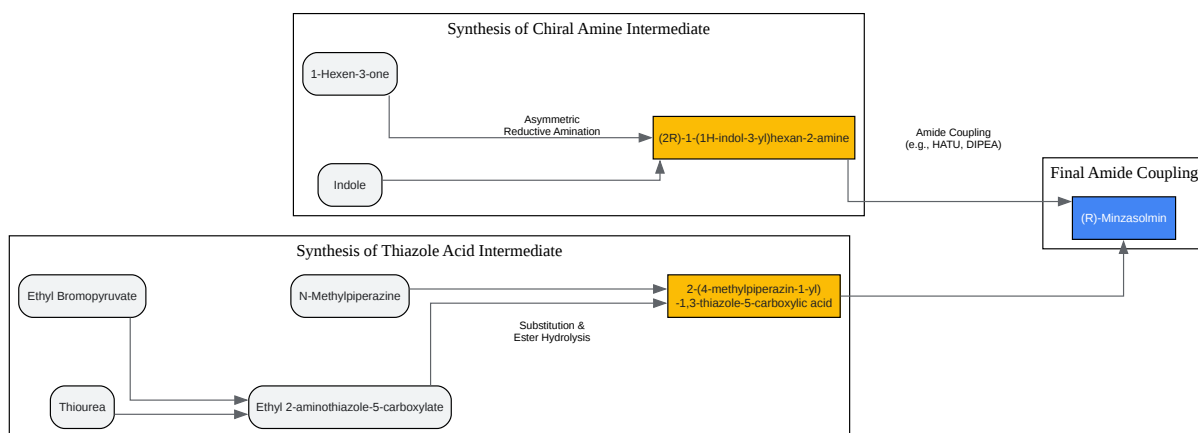
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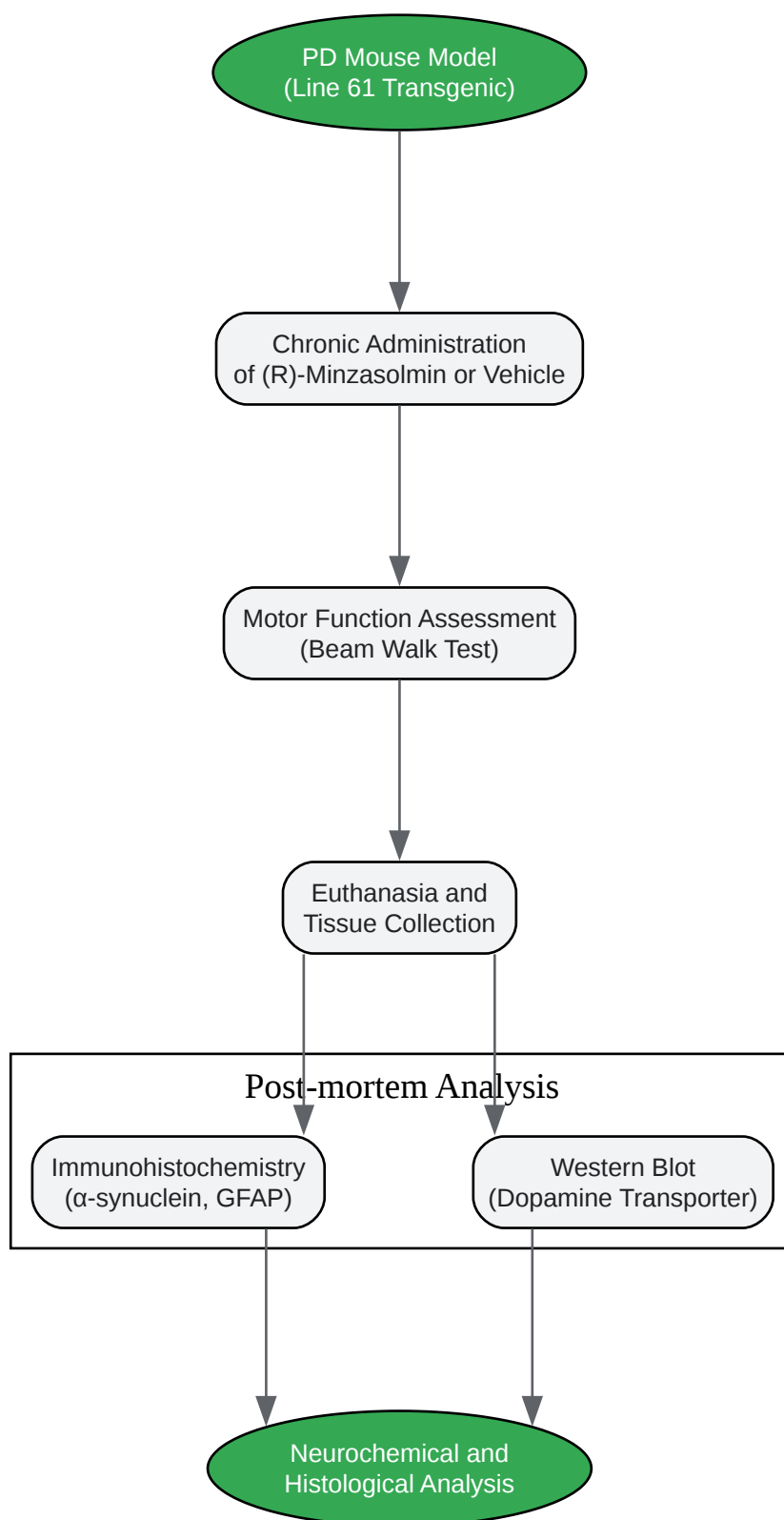
Mechanism of Action of (R)-Minzasolmin.

Synthesis of (R)-Minzasolmin

The synthesis of (R)-Minzasolmin, with the chemical name N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide, can be achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: the chiral β -amino indole core, (2R)-1-(1H-indol-3-yl)hexan-2-amine, and the heterocyclic carboxylic acid, 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid. These intermediates are then coupled to form the final product. While the precise industrial synthesis protocol is proprietary, a

plausible enantioselective route based on established chemical transformations is outlined below.





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References

- 1. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
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